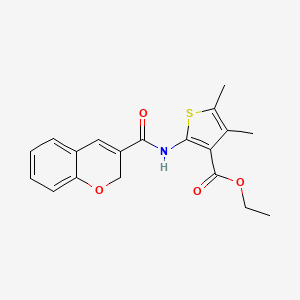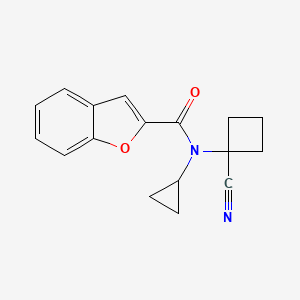
N-((4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-Naphthamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide is a synthetic organic compound with a complex molecular structure that bridges several functional groups, including an amide, naphthalene, and tetrahydropyran moiety. This compound is notable for its potential applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Wissenschaftliche Forschungsanwendungen
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide has several applications:
In Chemistry: It serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecular architectures.
In Biology: It is used in biochemical studies to investigate enzyme-substrate interactions due to its structural mimicry of natural substrates.
In Medicine: Potential applications in drug development, particularly as a lead compound for the design of new therapeutic agents targeting specific pathways.
In Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formation of the Tetrahydropyran Moiety: The synthesis begins with the formation of the tetrahydropyran ring, which can be achieved through a cyclization reaction involving a suitable precursor such as a 1,5-diene.
Introduction of the Phenylthio Group: A phenylthio group is then introduced through a nucleophilic substitution reaction using thiophenol as the reagent.
Formation of the Amide Linkage: The naphthamide part of the molecule is synthesized separately, typically starting from 1-naphthoic acid, which is converted into an amide through reaction with a suitable amine.
Coupling Reaction: The final step involves coupling the tetrahydropyran derivative with the naphthamide through a reaction mediated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods For industrial-scale production, optimization of reaction conditions is paramount. This may involve the use of continuous flow reactors for better control over reaction parameters, as well as the employment of high-throughput screening methods to identify the most efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide group, potentially forming the corresponding amine.
Substitution: The phenylthio group may also participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typical oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminium hydride or borane can be used.
Substitution: Electrophiles such as nitronium ions can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Wirkmechanismus
Mechanism: The compound interacts with its molecular targets primarily through non-covalent interactions such as hydrogen
Eigenschaften
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2S/c25-22(21-12-6-8-18-7-4-5-11-20(18)21)24-17-23(13-15-26-16-14-23)27-19-9-2-1-3-10-19/h1-12H,13-17H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCKHEYPVGRECQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC3=CC=CC=C32)SC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2356589.png)
![8-(4-Benzylpiperidin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-3-methylpurine-2,6-dione](/img/structure/B2356590.png)

![1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2356592.png)
![methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2356593.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2356595.png)




![N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356607.png)

